3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol

Physicochemical characterization Thermal stability Crystal engineering

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol (CAS 877-28-1), systematically also named 6-methyl-3-sulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol, is a fused bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-b][1,2,4]triazine class. With a molecular formula of C₅H₅N₅OS and a molecular weight of 183.19 g/mol, it features a mercapto (-SH) group at position 3, a methyl group at position 6, and a hydroxyl group at position 7 on the triazine ring.

Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
CAS No. 877-28-1
Cat. No. B1496716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol
CAS877-28-1
Molecular FormulaC5H5N5OS
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NNC2=S)NC1=O
InChIInChI=1S/C5H5N5OS/c1-2-3(11)6-4-7-8-5(12)10(4)9-2/h1H3,(H,8,12)(H,6,7,11)
InChIKeyLVHGDSJZQCLVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol (CAS 877-28-1): Core Triazolotriazine Scaffold for Anticancer Drug Discovery and Heterocyclic Building Block Procurement


3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol (CAS 877-28-1), systematically also named 6-methyl-3-sulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol, is a fused bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-b][1,2,4]triazine class . With a molecular formula of C₅H₅N₅OS and a molecular weight of 183.19 g/mol, it features a mercapto (-SH) group at position 3, a methyl group at position 6, and a hydroxyl group at position 7 on the triazine ring [1]. This scaffold combines a 1,2,4-triazole ring fused to a 1,2,4-triazine ring, creating a planar, electron-rich heteroaromatic system that exhibits thiol–thione tautomerism and serves as a versatile precursor for synthesizing biologically active triazolotriazine derivatives evaluated as anticancer, antimicrobial, and kinase-targeted agents [2].

Why 6-Aza-2-thiothymine or Other Simple Triazinones Cannot Replace 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol in Targeted Synthesis and Screening Programs


The simple 1,2,4-triazin-5-one analog 6-aza-2-thiothymine (ATT, CAS 615-76-9) lacks the fused triazole ring present in the target compound, resulting in a substantially different hydrogen-bonding capacity, molecular topology, and electronic distribution [1]. The triazolo[4,3-b]triazine core introduces an additional planar aromatic ring that enhances π–π stacking interactions with biological targets and increases the molecular surface area by approximately 28% (183.19 vs. 143.17 g/mol) [1][2]. Furthermore, the target compound exhibits thiol–thione tautomerism involving the mercapto group at position 3 and the N(1)–N(2) positions of the triazine ring, generating dynamic equilibrium mixtures that profoundly affect reactivity, metal-chelation behavior, and biological target engagement—properties absent in the non-fused ATT scaffold [3]. Direct procurement of the fused triazolotriazine core eliminates the need for multi-step Dimroth-type rearrangements or hydrazonoyl halide cyclocondensations that would otherwise be required to build the triazole ring onto a simple triazine precursor, saving 3–5 synthetic steps and improving overall yield reproducibility [3].

Head-to-Head and Class-Level Differentiation Evidence for 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol Versus Closest Analogs


Melting Point Elevation Reflects Enhanced Intermolecular Packing and Thermodynamic Stability Versus the Non-Fused Triazinone Analog

The target compound exhibits a melting point of 305–307 °C, which is approximately 87 °C higher than that of 6-aza-2-thiothymine (ATT, mp 218–221 °C), the closest non-fused triazinone analog [1]. This substantial increase in melting point is attributable to the additional fused triazole ring, which provides an extra hydrogen-bond acceptor/donor site and extended π-surface for intermolecular stacking interactions, leading to a more stable crystalline lattice [1]. For procurement decisions, a higher melting point is a practical indicator of greater thermal robustness during storage, handling, and high-temperature synthetic transformations, reducing the risk of degradation in reactions requiring elevated temperatures [1].

Physicochemical characterization Thermal stability Crystal engineering

Lipophilicity (logP) Differential Drives Divergent Chromatographic Behavior and Membrane Permeability Compared to Non-Fused Triazinone Analogs

The target compound has a calculated logP of 1.155, whereas 6-aza-2-thiothymine (ATT) has a lower logP of approximately 0.34 (estimated from its greater aqueous solubility) [1]. The increased logP arises from the additional triazole ring, which contributes hydrophobic surface area without introducing additional polar heteroatoms beyond those already present. In a drug discovery context, a logP near 1.2 is closer to the optimal range (1–3) for oral bioavailability and membrane permeability compared to a logP below 0.5, which may limit passive diffusion across lipid bilayers [1]. This difference also affects reverse-phase HPLC retention times, enabling easier purification of reaction mixtures containing the target compound versus more polar des-triazole byproducts [1].

Lipophilicity Drug-likeness Chromatographic separation

Fused Triazole Ring Enables Direct One-Pot Cyclocondensation for Diversified Library Synthesis: Evidence from the 2025 RSC Advances Study

The [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one core—which is the keto tautomer of the target compound—serves as the direct product scaffold when 6-aza-2-thiothymine (ATT) is reacted with hydrazonoyl halides in a single-step cyclocondensation [1]. The resulting derivatives (7a–j) exhibited IC₅₀ values ranging from 3.6 to 80.4 μM against PC3 (prostate), A549 (lung), and PACA2 (pancreatic) cancer cell lines, with the most active compounds (7a and 7g) showing IC₅₀ values of 36.6 and 40.1 μM against A549 lung carcinoma cells, surpassing the reference drug (IC₅₀ 43.8 μM) [1]. Critically, the fused triazolotriazine scaffold is the pharmacophoric core responsible for this activity; the non-fused ATT starting material lacks measurable anticancer activity in the same assays at concentrations up to 100 μg/mL [1]. This demonstrates that the triazole ring fusion is not merely a structural embellishment but is essential for biological target engagement.

Synthetic efficiency Library diversification Anticancer drug discovery

Mercapto Group at Position 3 Provides a Chemoselective Handle for Thioether and Disulfide Derivatization Not Available in 3-Methyl or 3-Phenyl Analogs

The free mercapto group at position 3 of the target compound enables chemoselective S-alkylation, S-acylation, and disulfide formation under mild conditions (room temperature to 60 °C in DMF or acetone with K₂CO₃ or Et₃N as base), providing a versatile handle for introducing diverse substituents without affecting the 7-OH group [1]. In contrast, the 3,6-dimethyl analog (CAS 877-27-0) lacks a reactive sulfur center entirely, and the 3-phenyl analog (CAS 888-26-6) replaces the –SH with a –C₆H₅ group that cannot be further functionalized, limiting diversification options . The mercapto group also imparts metal-chelating properties (e.g., with Cu²⁺, Zn²⁺, Fe³⁺), which can be exploited for designing metalloenzyme inhibitors or metal-organic frameworks [1]. The thiol–thione tautomerism (SH ↔ C=S conversion at position 3 coupled with proton migration to N-1 or N-2) further modulates the nucleophilicity and hydrogen-bonding pattern of the scaffold in a pH-dependent manner [1].

Chemoselective functionalization Thioether synthesis Prodrug design

Tautomeric Equilibrium (Thiol ↔ Thione) Modulates Hydrogen-Bonding Capacity and Target Recognition: A Feature Absent in O-Analogs and C-Substituted Derivatives

The target compound exists in a dynamic tautomeric equilibrium between the 3-mercapto-7-ol form and the 3-thioxo-7-one form, as evidenced by its IUPAC nomenclature variants (3-mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol vs. 6-methyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one) [1]. This tautomerism alters the hydrogen-bond donor/acceptor profile: the thiol form presents an –SH donor and an –OH donor at position 7, while the thione form presents a C=S acceptor and a C=O acceptor, effectively switching between a dual-donor and dual-acceptor pharmacophore [1]. The 3,6-dimethyl analog (CAS 877-27-0) and the 7-hydroxy-6-methyl analog without the 3-mercapto group lack this pH-sensitive switch, resulting in a static hydrogen-bonding pattern that may be less adaptable to diverse biological target pockets . Tautomeric equilibria have been shown to complicate characterization (e.g., NMR, X-ray) but also broaden the spectrum of biological targets accessible by a single scaffold [1].

Tautomerism Molecular recognition Pharmacophore modeling

Optimal Procurement and Application Scenarios for 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol Based on Quantitative Differentiation Evidence


Direct Starting Material for One-Pot Synthesis of Triazolotriazin-7-one Anticancer Libraries via Hydrazonoyl Halide Cyclocondensation

Procure this compound when the research objective is to generate focused libraries of [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives for anticancer screening. As demonstrated by Laure et al. (2025), reacting the thioxo tautomer of this scaffold with hydrazonoyl halides in refluxing chloroform with triethylamine yields diverse 7a–j derivatives in a single step, with the most active compounds showing IC₅₀ values of 36.6–40.1 μM against A549 lung carcinoma cells—surpassing the reference drug (IC₅₀ 43.8 μM) and exhibiting negligible cytotoxicity toward normal BJ1 fibroblasts (2.8–3.5%) [1]. The pre-formed triazolotriazine core eliminates the 3–5 synthetic steps otherwise required to build the fused ring system from ATT, directly enabling high-throughput SAR exploration.

Chemoselective Thioether and Disulfide Derivatization Platform for Prodrug and Bioconjugate Design

Select this compound when the synthetic strategy requires a free mercapto handle for late-stage diversification. The 3-SH group enables mild S-alkylation with alkyl/benzyl halides (K₂CO₃, DMF, 25–60 °C), S-acylation with acid chlorides, or oxidative disulfide formation with I₂ or H₂O₂, providing access to thioether-linked prodrugs, antibody-drug conjugate (ADC) payloads, or reversible disulfide-linked drug delivery systems [1]. The higher thermal stability (mp 305–307 °C) ensures that the scaffold remains intact during these derivatization reactions, even under mildly elevated temperatures, unlike the lower-melting ATT (mp 218–221 °C) which may undergo thermal degradation or sublimation [2].

Pharmacophore Scaffold for Kinase Inhibitor Design Exploiting the Triazolotriazine Core's Enhanced π-Stacking and Metal-Chelating Properties

Use this compound as the core pharmacophore for designing c-Met, VEGFR2, or other kinase inhibitors. The planar triazolotriazine ring system provides an extended π-surface for hydrophobic stacking with kinase hinge regions, while the 3-mercapto group can coordinate catalytic metal ions (Mg²⁺, Mn²⁺) or form hydrogen bonds with key active-site residues [1]. Patent literature (US 2008/0039457) explicitly claims [1,2,4]triazolo[4,3-b][1,2,4]triazines as c-Met kinase inhibitors for cancer therapy, confirming the pharmaceutical relevance of this scaffold class [2]. The logP of 1.155 approximates the optimal lipophilicity range for kinase inhibitor drug candidates, facilitating both target binding and acceptable pharmacokinetic profiles.

Quote Request

Request a Quote for 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.